molecular formula C12H15N3OS2 B14387435 3-(Methoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide CAS No. 89914-33-0

3-(Methoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide

Cat. No.: B14387435
CAS No.: 89914-33-0
M. Wt: 281.4 g/mol
InChI Key: XZYZFZGSSVEKOW-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide is a complex organic compound with a unique structure that includes a methoxymethyl group, a phenyl group, and a sulfanylideneimidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-phenylthiourea with formaldehyde dimethyl acetal (FDMA) in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-(Methoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide involves its interaction with specific molecular targets. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylthiourea: Shares the phenyl and thiourea groups but lacks the methoxymethyl and imidazolidine rings.

    Methoxymethylphenylboronic acid: Contains the methoxymethyl and phenyl groups but differs in the boronic acid functionality.

Uniqueness

3-(Methoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

89914-33-0

Molecular Formula

C12H15N3OS2

Molecular Weight

281.4 g/mol

IUPAC Name

3-(methoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide

InChI

InChI=1S/C12H15N3OS2/c1-16-9-14-7-8-15(12(14)18)11(17)13-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,17)

InChI Key

XZYZFZGSSVEKOW-UHFFFAOYSA-N

Canonical SMILES

COCN1CCN(C1=S)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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